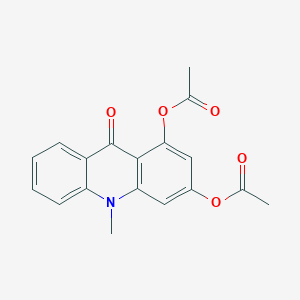

9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl-

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The spectrum features aromatic proton resonances in the δ 7.5–8.5 ppm range, characteristic of the acridinone scaffold. The methyl group at nitrogen appears as a singlet near δ 3.2 ppm , while the acetyloxy methyl groups resonate as singlets at δ 2.3 ppm .

- ¹³C NMR : Key signals include the carbonyl carbon of the acridinone ketone at δ 180–185 ppm and ester carbonyl carbons at δ 170–175 ppm . The methyl carbons of the acetyloxy groups appear near δ 21 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands are observed at ~1740 cm⁻¹ (C=O stretch of acetyloxy groups) and ~1650 cm⁻¹ (C=O stretch of the acridinone ketone). Aromatic C-H stretching vibrations occur near 3050 cm⁻¹ .

UV-Vis Spectroscopy

The UV spectrum (in methanol) exhibits a λₘₐₓ at 380–400 nm , attributed to π→π* transitions of the conjugated acridinone system. Bathochromic shifts relative to the parent 9(10H)-acridinone (λₘₐₓ ~350 nm) arise from electron-withdrawing effects of the acetyloxy substituents.

Comparative Analysis with Parent Acridinone Derivatives

The introduction of 1,3-bis(acetyloxy) and 10-methyl groups significantly alters the physicochemical properties of the parent 9(10H)-acridinone:

- Electronic Effects : The acetyloxy groups act as electron-withdrawing substituents , reducing electron density on the aromatic rings and stabilizing the ketone group. This is evidenced by a 30 nm bathochromic shift in UV-Vis spectra compared to the unsubstituted acridinone.

- Solubility : Enhanced solubility in polar aprotic solvents (e.g., DMSO, acetone) is observed due to the ester functionalities, contrasting with the limited solubility of the parent compound in non-polar media.

- Crystallinity : The methyl group at nitrogen disrupts intermolecular hydrogen bonding, leading to reduced crystallinity compared to analogs with free NH groups.

Table 1: Comparative Properties of Acridinone Derivatives

| Property | 9(10H)-Acridinone | 1,3-bis(acetyloxy)-10-methyl-9(10H)-acridinone |

|---|---|---|

| Molecular Formula | C₁₃H₉NO | C₁₈H₁₅NO₅ |

| Molecular Weight (g/mol) | 195.22 | 325.31 |

| λₘₐₓ (nm) | 350 | 390 |

| Solubility in DMSO | Low | High |

Structure

3D Structure

Properties

CAS No. |

28333-08-6 |

|---|---|

Molecular Formula |

C18H15NO5 |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

(1-acetyloxy-10-methyl-9-oxoacridin-3-yl) acetate |

InChI |

InChI=1S/C18H15NO5/c1-10(20)23-12-8-15-17(16(9-12)24-11(2)21)18(22)13-6-4-5-7-14(13)19(15)3/h4-9H,1-3H3 |

InChI Key |

NAYAWQCLUGXUJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9(10H)-acridinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The methylation of the acridinone core can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in the visualization of biological processes and the study of cellular functions.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, or antiviral activities, making them candidates for drug development.

Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for optoelectronic applications.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The acetyloxy groups can enhance the compound’s ability to penetrate cell membranes, while the acridinone core can interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Position

Key structural analogs include:

- 1,3-Dimethoxy-10-methyl-9(10H)-acridinone (CAS 13082-10-5): Methoxy groups at positions 1 and 3.

- 1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone (CAS 13161-83-6): Hydroxyl and methoxy groups.

- 9(10H)-Acridinone, 10-methyl- (CAS 719-54-0): No substituents at positions 1 and 3.

Physicochemical Properties

†Estimated based on acetyloxy groups’ contribution to lipophilicity.

- Lipophilicity: Acetyloxy groups (ester) are more lipophilic than methoxy (ether) or hydroxyl groups. The parent 10-methyl derivative has a logP of 2.692, while methoxy and hydroxy analogs show lower values (~2.4–2.6).

- Thermodynamic Stability: The parent 9(10H)-acridinone has a gas-phase enthalpy of formation (ΔfH°gas) of 34.6 kJ/mol . Substituents like acetyloxy may destabilize the core structure due to steric and electronic effects.

Biological Activity

9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- is a compound of interest in medicinal chemistry due to its potential antitumor properties. Acridone derivatives have been extensively studied for their biological activities, particularly their interactions with DNA and their ability to inhibit critical enzymes involved in cancer progression. This article reviews the biological activity of this specific acridinone derivative, including its mechanism of action, cytotoxicity profiles, and relevant case studies.

Acridinones, including the compound in focus, exhibit their biological activity primarily through intercalation into DNA. This interaction disrupts the normal function of DNA and inhibits essential enzymes such as topoisomerases , which are crucial for DNA replication and transcription. The binding affinity of acridone derivatives to DNA correlates strongly with their cytotoxic effects on cancer cells .

Key Mechanisms:

- DNA Intercalation : Acridinones insert themselves between DNA base pairs, leading to structural distortions that hinder replication.

- Enzyme Inhibition : They inhibit topoisomerases I and II, which are vital for managing DNA supercoiling during replication and transcription .

- Induction of Apoptosis : Some acridinone derivatives have been shown to trigger programmed cell death in cancer cells by increasing apoptotic markers .

Cytotoxicity Profiles

The cytotoxicity of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- has been evaluated against various cancer cell lines. In vitro studies indicate varying degrees of effectiveness depending on the structural modifications of the acridinone.

Table 1: Cytotoxicity Data of Acridinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- | MCF7 (Breast Cancer) | TBD | DNA Intercalation & Topoisomerase Inhibition |

| 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone | CCRF-CEM (Leukemia) | 11.4 | Induces Apoptosis |

| Nitracrine | Various | TBD | Topoisomerase II Inhibition |

| Amsacrine | Various | TBD | DNA Intercalation |

Note: TBD = To Be Determined

Case Studies

Several studies have highlighted the efficacy of acridinones in treating different types of cancer.

- Antileukemic Activity : A study demonstrated that 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone exhibited significant cytotoxicity against CCRF-CEM cells with an IC50 value of 11.4 µM. The compound was found to induce apoptosis through mitochondrial pathways .

- Topoisomerase Inhibition : Research focused on bis-acridone derivatives indicated high binding affinities for topoisomerases I and II. Compounds such as 1,3-bis(9-oxo-acridin-10-yl) propane showed promise as potent modulators against P-glycoprotein-mediated transport mechanisms .

- DNA Binding Studies : The strength and kinetics of binding between acridones and DNA were assessed, revealing that modifications to the acridine structure could enhance or diminish biological activity significantly. For instance, compounds with stronger electron-withdrawing groups demonstrated reduced cytotoxicity compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.